6-(Phenylamino)nicotinic acid
Overview
Description
6-(Phenylamino)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenylamino group attached to the sixth position of the nicotinic acid ring
Scientific Research Applications
6-(Phenylamino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
Given its structural similarity to nicotine, it may interact with nicotinic acetylcholine receptors .
Mode of Action
Nicotine, a structurally similar compound, acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits .
Biochemical Pathways
Nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .
Pharmacokinetics
The pharmacokinetics of nicotine, a related compound, have been extensively studied . The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .
Result of Action
Nicotine, a structurally similar compound, has been shown to induce a greater release of dopamine, serotonin, glutamate, and γ-amino-butyric acid in the nucleus accumbens .
Action Environment
The formulation and manufacturing process and storage conditions can impact the stability and dissolution of crystalline solids . It is critical to understand such impacts for the purpose of ensuring the quality of pharmaceutical products .
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid, a related compound, acts as a precursor for the co-factor forms of vitamin B3, nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Cellular Effects
It is plausible that, like nicotinic acid, it may influence cell function through its potential role in redox reactions and NAD-dependent pathways .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that the phase transition from the amorphous state results in crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed .
Metabolic Pathways
It is known that nicotinic acid, a related compound, is involved in the synthesis of NAD+ and NADP+, important coenzymes in various metabolic pathways .
Subcellular Localization
Given its potential role in redox reactions and NAD-dependent pathways, it may be found in various cellular compartments where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylamino)nicotinic acid typically involves the reaction of 6-chloronicotinic acid ethyl ester with aniline. The reaction is carried out in the presence of a base, such as lithium hydroxide monohydrate, in a solvent mixture of tetrahydrofuran and methanol at room temperature. The reaction mixture is then treated with water and citric acid to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylamino derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylamino nicotinic acid: Similar in structure but with the phenylamino group attached to the second position of the nicotinic acid ring.
2-Anilinopyridine-5-carboxylic acid: Another derivative with potential biological activities.
Uniqueness
6-(Phenylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific interactions and reactivity make it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
6-anilinopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGPNSFUSJHLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378107 | |
Record name | 6-(phenylamino)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13426-16-9 | |
Record name | 6-(phenylamino)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13426-16-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.